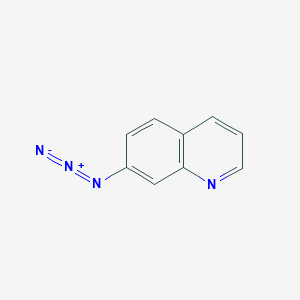

7-Azidoquinoline

Overview

Description

Synthesis Analysis

The synthesis of 7-Azidoquinoline involves the nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which are separated by distillation and sublimation . The 8-nitro isomer is then reduced with tin powder in the presence of hydrochloric acid to give the amines .Chemical Reactions Analysis

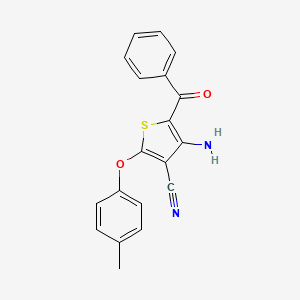

One of the key chemical reactions involving 7-Azidoquinoline is its transformation into 6-Cyano-7-aminoquinoline (6CN−7AQ) and 3-cyano-7-aminoquinoline (3CN−7AQ) . These derivatives exhibit intense emission with quantum yield as high as 63% and 85%, respectively, in water . Conversely, their derivatives 6-cyano-7-azidoquinoline (6CN−7N3Q) and 3-cyano-7-azidoquinoline (3CN−7N3Q) show virtually no emission, which makes them suitable to be used as recognition agents in azide reactions based on fluorescence recovery .Scientific Research Applications

- A recent study investigated a novel hydrogen-bonded single crystal of 7-azaindolinium-3,5-dinitrobenzoate (7AIDNB) for nonlinear optical (NLO) applications .

- Researchers developed a one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines .

Nonlinear Optical Materials

Chemoselective Synthesis of 7-Azaindoles and 7-Azaindolines

Biological Evaluation as CDK9/Cyclin T and Haspin Inhibitors

Safety and Hazards

Mechanism of Action

Target of Action

7-Azidoquinoline, like other quinoline derivatives, primarily targets the heme polymerase activity in parasites . This compound binds to the free heme, preventing the parasite from converting it into a less toxic form . The primary targets are therefore the heme molecules within the parasite.

Mode of Action

The interaction of 7-Azidoquinoline with its targets results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, disrupting the normal functioning of the parasite and leading to its death .

Biochemical Pathways

It is known that the compound interferes with theubiquinone function as an electron carrier in the respiratory chain . This disruption affects the energy production of the parasite, leading to its death .

Pharmacokinetics

Based on the properties of similar quinoline derivatives, it can be inferred that the compound has good bioavailability and is metabolized by enzymes such asCYP 2D6 and MAO-A . These enzymes play a crucial role in the metabolism of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of 7-Azidoquinoline’s action primarily involve the disruption of the parasite’s energy production and the accumulation of toxic heme within the parasite . This leads to the death of the parasite, effectively treating the infection .

Action Environment

The action, efficacy, and stability of 7-Azidoquinoline can be influenced by various environmental factors. For instance, the presence of light can trigger certain reactions in quinoline N-oxide compounds, leading to different products . Therefore, the environment in which the compound is used can significantly affect its action and efficacy .

properties

IUPAC Name |

7-azidoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIBYVPXEHIWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N=[N+]=[N-])N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Azidoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

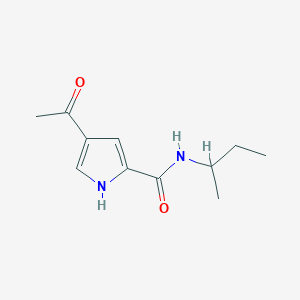

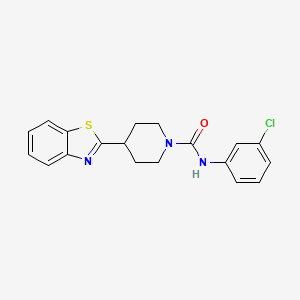

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)

methanone](/img/structure/B3037533.png)

![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037535.png)

![(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone](/img/structure/B3037537.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B3037538.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037540.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)

![5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine](/img/structure/B3037542.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3037550.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037555.png)